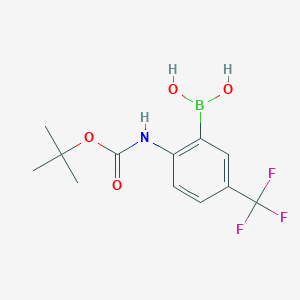

(2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a boronic acid derivative with a trifluoromethyl group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group . Boronic acids are valuable building blocks in organic synthesis . The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines .

Chemical Reactions Analysis

Boronic acids can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions to reveal the free amine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic acids typically have high melting points and are stable in the solid state . The Boc group increases the steric bulk of the amine, which can affect its reactivity .Wissenschaftliche Forschungsanwendungen

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonyl (Boc) groups are important in peptide synthesis due to their resistance to racemization. A study by Heydari et al. (2007) demonstrated the use of a heterogeneous catalyst for N-tert-butoxycarbonylation of amines, which is crucial in peptide synthesis (Heydari et al., 2007).

Unnatural Amino Acids in Peptide Synthesis

Unnatural amino acids, like the one , are used to mimic peptide strands and form β-sheet-like hydrogen-bonded dimers. Nowick et al. (2000) synthesized an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand, which is significant in studying peptide structures and functions (Nowick et al., 2000).

Catalysis in Organic Synthesis

In organic synthesis, particularly in the formation of amides, certain phenylboronic acids act as catalysts. Wang et al. (2018) found that 2,4-bis(trifluoromethyl)phenylboronic acid efficiently catalyzes dehydrative amidation between carboxylic acids and amines, a critical reaction in peptide and amide synthesis (Wang et al., 2018).

Stereoselectivity in Organic Synthesis

Certain boronic acids are useful in controlling the stereochemistry of synthetic organic reactions. Yamashita et al. (1996) utilized terphenylboronic acid derivatives to recognize α and β-anomers of 2-deoxyribofuranosides, indicating its application in stereoselective synthesis (Yamashita et al., 1996).

Boc Deprotection in Organic Synthesis

The deprotection of the Boc group is a significant step in peptide synthesis. Evans et al. (1997) described a mild and efficient procedure for the removal of the Boc group, which is relevant in the synthesis of various amines and amino acid derivatives (Evans et al., 1997).

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound, being a boronic ester, is involved in the process of catalytic protodeboronation . This process involves the removal of the boron group from the molecule, which is then replaced by a hydrogen atom . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in organic synthesis. The compound is a valuable building block in organic synthesis . Its protodeboronation and subsequent reactions can lead to the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the production of various organic compounds through the process of catalytic protodeboronation and subsequent reactions . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Action Environment

The action of 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-4-7(12(14,15)16)6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKJXRQCCYASCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2982380.png)

![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)